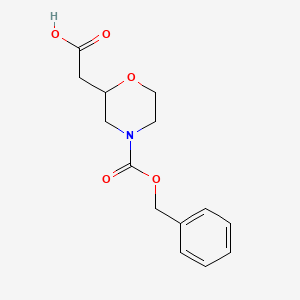

4-Cbz-2-carboxymethyl-morpholine

Description

Contextualization within Morpholine (B109124) Heterocycle Research

The morpholine heterocycle, a six-membered ring containing both nitrogen and oxygen atoms, is a versatile and highly valued pharmacophore in medicinal chemistry. e3s-conferences.orgnih.gov Its presence in a molecule can enhance potency by enabling specific interactions with target proteins, such as kinases, and can modulate pharmacokinetic properties like solubility and metabolic stability. e3s-conferences.orgnih.gov The morpholine motif is found in a wide array of biologically active compounds and approved drugs, demonstrating its broad utility. researchgate.net Consequently, the development of novel morpholine derivatives remains a key focus for medicinal chemists aiming to create new therapeutic agents with improved efficacy and safety profiles. e3s-conferences.org The morpholine ring is a fundamental building block for a range of therapeutic agents, including those with anticancer, anti-inflammatory, antiviral, and antimicrobial activities. e3s-conferences.orgnih.gov

Significance of the Carboxymethyl Moiety as a Functional Handle

The carboxymethyl group (–CH₂COOH) is a crucial functional handle that imparts valuable properties to a molecule. As a carboxylic acid, it can serve as a versatile precursor for a wide range of chemical transformations. For instance, it can be readily converted into esters, amides, or other functional groups, providing a site for attaching other molecular fragments, linking to polymers, or conjugating to biomolecules.

Furthermore, the introduction of a carboxymethyl group can significantly alter a molecule's physicochemical properties. It can increase water solubility, a critical factor for many biomedical applications. nih.gov In the context of drug design, the carboxylic acid moiety can act as a key hydrogen bond donor and acceptor, enabling strong interactions with biological targets. The chemical modification of polymers like chitosan with carboxymethyl groups has been shown to enhance their utility in areas such as drug delivery and tissue engineering by improving their solubility and biocompatibility. nih.govmdpi.com In 4-Cbz-2-carboxymethyl-morpholine, this moiety represents a reactive site for further elaboration into more complex structures.

Historical Development and Emerging Trends in Morpholine Derivative Synthesis

The synthesis of morpholine derivatives has evolved significantly over the years. Classically, these heterocycles have been prepared from starting materials like 1,2-amino alcohols. researchgate.net For example, 2,2,4-substituted morpholines can be synthesized through the reaction of a suitable 2-aminoethanol with an aryl-bromomethyl-ketone, which proceeds via a spontaneous cyclization of the intermediate hydroxyaminoketone. nih.gov

Recent advancements have focused on developing more efficient, stereoselective, and environmentally friendly methods. researchgate.netchemrxiv.org Modern strategies often employ transition metal catalysis to achieve high yields and control stereochemistry. researchgate.net For instance, a Wacker-type aerobic oxidative cyclization using a palladium catalyst has been developed for synthesizing six-membered nitrogen heterocycles. organic-chemistry.org Other innovative approaches include photocatalytic couplings and intramolecular hydroalkoxylation reactions mediated by reagents like boron trifluoride etherate. organic-chemistry.org A recently reported green synthesis protocol uses inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide to convert 1,2-amino alcohols to morpholines in high yields, highlighting a trend towards more sustainable and scalable manufacturing processes. chemrxiv.orgorganic-chemistry.org These emerging trends underscore the continuous effort to refine the synthesis of this important heterocyclic core for applications in pharmaceuticals and agrochemicals. e3s-conferences.org

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-phenylmethoxycarbonylmorpholin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c16-13(17)8-12-9-15(6-7-19-12)14(18)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIWDGIRSHDAGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)OCC2=CC=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695711 | |

| Record name | {4-[(Benzyloxy)carbonyl]morpholin-2-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702693-24-1 | |

| Record name | {4-[(Benzyloxy)carbonyl]morpholin-2-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Cbz 2 Carboxymethyl Morpholine

Stereoselective and Asymmetric Synthesis of 2-Substituted Chiral Morpholines

The synthesis of chiral morpholines, particularly those substituted at the C2 position, is of significant interest due to their prevalence in bioactive molecules. nih.govnih.gov The development of stereoselective and asymmetric methods is crucial for accessing enantiomerically pure compounds, which is often a prerequisite for therapeutic applications.

Asymmetric Hydrogenation Approaches to Chiral Morpholine (B109124) Scaffolds

Transition-metal-catalyzed asymmetric hydrogenation is a powerful and atom-economical method for creating chiral centers. rsc.org While widely used for other N-heterocycles, its application to the synthesis of 2-substituted chiral morpholines has been challenging due to the electronic properties and steric hindrance of the dehydromorpholine substrates. rsc.orgnih.gov

A significant breakthrough involves the use of a bisphosphine-rhodium catalyst with a large bite angle for the asymmetric hydrogenation of 2-substituted dehydromorpholines. rsc.orgnih.govrsc.org This method provides access to a variety of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee). rsc.orgnih.govresearchgate.net The introduction of an N-acyl directing group is a key strategy to activate the enamine-type substrate, overcoming its inherent low reactivity. rsc.org

| Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| SKP-Rh complex | 2-Substituted dehydromorpholines | Quantitative | up to 99 | rsc.org |

| Bisphosphine-rhodium | Unsaturated morpholines | Quantitative | up to 99 | nih.govrsc.org |

| Iridium-SpiroPAP | Racemic α-substituted lactones | 80-95 | up to 95 | ajchem-b.com |

This table summarizes the performance of different catalyst systems in the asymmetric hydrogenation for the synthesis of chiral morpholine precursors.

Diastereoselective Synthetic Strategies for Functionalized Morpholine Derivatives

Diastereoselective synthesis offers another robust avenue to control the stereochemistry of functionalized morpholines. These strategies often rely on substrate control, chiral auxiliaries, or catalyst control to dictate the formation of the desired diastereomer.

One notable method is the rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols. rsc.org This atom-economic approach yields a range of N-protected 2,5- and 2,6-disubstituted, as well as 2,3,5- and 2,5,6-trisubstituted morpholines, with high to excellent diastereoselectivities and enantioselectivities. rsc.org Another strategy involves the base-catalyzed reaction of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates to produce morpholine hemiaminals. acs.org This method allows for the diastereoselective construction of conformationally rigid morpholines, where both stereoelectronic and steric effects guide the reaction's outcome. acs.org

| Method | Starting Materials | Key Features | Diastereomeric Ratio (d.r.) | Reference |

| Rhodium-catalyzed intramolecular cyclization | Nitrogen-tethered allenols | Atom-economic, high yields | up to >99:1 | rsc.org |

| Base-catalyzed annulation | 2-Tosyl-1,2-oxazetidine, α-formyl carboxylates | Forms morpholine hemiaminals | Determined by NMR | acs.org |

| Iodocyclization | N-tethered alkenols | Diastereoselective | - | acs.org |

This table highlights key diastereoselective strategies for synthesizing functionalized morpholine derivatives.

Enantioselective Access to 4-Cbz-2-carboxymethyl-morpholine

Direct enantioselective synthesis of this compound and related C2-functionalized morpholines can be achieved through organocatalytic methods. nih.govnih.gov These approaches avoid reliance on the chiral pool and allow for the preparation of either enantiomer by selecting the appropriate catalyst. nih.gov

Another approach involves a cascade oxa-Michael-cyclization reaction. While demonstrated for the synthesis of carboxy-substituted 2-isoxazolines, the principle of using a chiral phase-transfer catalyst to induce an enantioselective cascade could be conceptually applied to morpholine synthesis. rsc.org

Construction of the Morpholine Ring System

The formation of the morpholine core is a fundamental aspect of synthesizing derivatives like this compound. Various cyclization and annulation reactions, as well as methods starting from acyclic precursors, have been developed.

Cyclization and Annulation Reactions Leading to Morpholine Cores

Intramolecular cyclization is a common and effective strategy for constructing the morpholine ring. researchgate.net For instance, N-tethered alkenols can undergo iodocyclization to form substituted morpholines. acs.org Another powerful method is the annulation of β-amino alcohols with vinyl sulfonium (B1226848) salts. bris.ac.uk This one-step process is notable for its simplicity and high yields, proceeding through a conjugate addition followed by intramolecular ring closure. bris.ac.uk

Gold-catalyzed cyclization of alkynylamines or alkynylalcohols also provides an efficient route to morpholine derivatives. rsc.org These reactions proceed smoothly under mild conditions with low catalyst loading. rsc.org Furthermore, mercury-catalyzed heterocyclization of N-protected N-propargylamino acids has been explored for the synthesis of morpholine cores. researchgate.net

| Reaction Type | Precursors | Catalyst/Reagents | Key Features | Reference |

| Annulation | β-amino alcohols, vinyl sulfonium salt | Et3N | One-step, high yield | bris.ac.uk |

| Intramolecular Cyclization | N-tethered alkenols | Iodine | Diastereoselective | acs.org |

| Gold-catalyzed Cyclization | Alkynylamines, Alkynylalcohols | Gold catalyst (1.0 mol%) | Mild conditions, efficient | rsc.org |

| Intramolecular Mitsunobu Reaction | Amino diols | PPh3, DIAD | Forms morpholine ring | researchgate.net |

This table outlines various cyclization and annulation reactions for the synthesis of the morpholine ring system.

Synthesis from Precursors (e.g., Vicinal Amino Alcohols, Oxiranes, Aziridines)

The synthesis of morpholines from acyclic or simpler cyclic precursors is a well-established field. researchgate.netresearchgate.netosi.lv Vicinal amino alcohols are the most common starting materials, often undergoing reaction with reagents that provide a two-carbon unit to complete the ring. researchgate.netosi.lv A common approach involves the reaction of a 1,2-amino alcohol with chloroacetyl chloride, followed by cyclization. chemrxiv.org A more recent, redox-neutral protocol uses ethylene (B1197577) sulfate (B86663) as a two-carbon electrophile, reacting with 1,2-amino alcohols to form morpholines in a simple one or two-step process. chemrxiv.org

Oxiranes and aziridines also serve as valuable precursors. researchgate.netresearchgate.netosi.lv The ring-opening of these strained heterocycles with appropriate nucleophiles, followed by cyclization, provides a versatile entry to the morpholine scaffold. researchgate.net For example, the ring-opening of aziridines with a nucleophile and subsequent cyclization is a reviewed method for accessing morpholine derivatives. researchgate.net

| Precursor | Reagents | Method | Reference |

| Vicinal Amino Alcohols | Ethylene sulfate, tBuOK | Two-carbon annulation | chemrxiv.org |

| Vicinal Amino Alcohols | α-halo acid chlorides | Acylation, cyclization, reduction | acs.org |

| Aziridines | Various nucleophiles | Ring-opening, cyclization | researchgate.netresearchgate.net |

| Oxiranes | Amino alcohols | One-pot synthesis | researchgate.net |

This table summarizes synthetic routes to morpholines starting from common precursors.

Introduction and Functionalization of the Carboxymethyl Group

The incorporation of a carboxymethyl moiety at the C-2 position of the morpholine ring is a critical step in the synthesis of the target compound. This can be achieved through a two-step process involving the synthesis of a hydroxymethyl precursor followed by its oxidation, or potentially through direct carboxymethylation.

Oxidation of Hydroxymethyl Precursors to Carboxymethyl Derivatives

One of the most effective and widely used methods for this type of transformation is the (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) catalyzed oxidation. This method is known for its high selectivity in oxidizing primary alcohols to carboxylic acids under mild conditions, which is crucial for substrates with other sensitive functional groups. The catalytic cycle typically involves a co-oxidant, such as sodium hypochlorite (B82951) (NaOCl), to regenerate the active oxoammonium species from the TEMPO radical.

The reaction is generally carried out in a biphasic system, for instance, using dichloromethane (B109758) (DCM) and an aqueous solution of the oxidant. The presence of a phase-transfer catalyst can sometimes accelerate the reaction. For substrates that are sensitive to chlorination by NaOCl, alternative co-oxidants like sodium chlorite (B76162) (NaClO2) can be employed. missouri.edu The use of TEMPO-based systems is advantageous as they often proceed without epimerization at adjacent chiral centers, a critical consideration in asymmetric synthesis. missouri.edu

Table 1: Representative Conditions for the Oxidation of N-Protected 2-Hydroxymethylmorpholine

| Precursor | Oxidizing System | Solvent | Temperature (°C) | Yield (%) | Reference |

| (S)-N-BOC-2-hydroxymethylmorpholine | TEMPO, NaOCl, NaClO2 | Dichloromethane/Water | 0 to RT | High | nih.gov |

| General Primary Alcohols | TEMPO, Trichloroisocyanuric acid | Dichloromethane | Room Temperature | High | ijacskros.com |

Note: The data for the N-BOC analogue is presented as a strong predictive model for the oxidation of the N-Cbz precursor.

Strategies for Direct Carboxymethylation

The direct introduction of a carboxymethyl group onto the morpholine ring at the 2-position represents a more atom-economical approach. However, this is a challenging transformation due to the generally unreactive nature of the C-H bonds adjacent to the ring oxygen.

One potential, though not specifically documented for N-Cbz-morpholine, strategy involves the deprotonation of the α-carbon using a strong base, such as an organolithium reagent, followed by quenching with carbon dioxide. This approach, known as carboxylation via lithiation, is a common method for introducing carboxylic acid groups. The success of this reaction would heavily depend on the stability of the resulting carbanion and the directing effects of the N-Cbz group.

Another avenue could be through radical-mediated C-H carboxymethylation. However, controlling the regioselectivity to favor the 2-position over other positions on the morpholine ring would be a significant hurdle. Currently, there is a lack of established protocols in the scientific literature for the direct carboxymethylation of N-Cbz-morpholine.

Benzyloxycarbonyl (Cbz) Protecting Group Installation

The protection of the morpholine nitrogen with a benzyloxycarbonyl (Cbz) group is a fundamental step in the synthesis. This group is valued for its stability under a range of reaction conditions and its facile removal by catalytic hydrogenation. ijacskros.com

Selective N-Protection Strategies in Morpholine Systems

The most common method for the introduction of the Cbz group is the reaction of the morpholine nitrogen with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. organic-chemistry.org The choice of base and solvent is crucial for achieving high yields and selectivity. Typically, an aqueous solution of a mild inorganic base like sodium carbonate or a tertiary amine base such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA) in an organic solvent is employed.

For morpholine systems that may already contain other functional groups, ensuring the chemoselectivity of the N-protection is paramount. The higher nucleophilicity of the secondary amine in the morpholine ring compared to other functional groups like alcohols generally allows for selective N-protection under carefully controlled conditions.

Compatibility of Cbz Introduction with Other Functional Groups

A more common approach is to introduce the Cbz group at an earlier stage, for example, onto a 2-hydroxymethyl-morpholine precursor. The Cbz group is generally stable to the oxidative conditions used to convert the hydroxymethyl group to the carboxymethyl group, making this a more synthetically viable route. The Cbz group is known to be stable to many oxidizing agents, including those based on chromium and manganese, as well as the milder TEMPO-based systems.

Green Chemistry Approaches in Morpholine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like morpholines to reduce environmental impact and improve safety.

For the Cbz-protection step, a significant green advancement is the use of water as a reaction medium. ijacskros.com Conducting the reaction of amines with Cbz-Cl in water at room temperature can offer high chemoselectivity and impressive yields without the need for organic solvents. ijacskros.com This approach aligns with the green chemistry principles of using safer solvents and reducing waste.

Chemical Transformations and Reactivity Profile of 4 Cbz 2 Carboxymethyl Morpholine

Reactivity of the Carboxymethyl Functionality

The acetic acid moiety attached to the morpholine (B109124) ring at the 2-position is a key site for synthetic elaboration. Its carboxylic acid group undergoes typical reactions, allowing for the introduction of various functionalities and the formation of larger molecular assemblies.

The carboxylic acid of 4-Cbz-2-carboxymethyl-morpholine can be readily converted to its corresponding esters through standard esterification protocols. This transformation is not only crucial for modifying the compound's polarity and solubility but also serves as a temporary protecting group for the carboxylic acid during subsequent reactions. For instance, reaction with an alcohol in the presence of an acid catalyst or a coupling agent yields the desired ester.

Conversely, the hydrolysis of these esters back to the parent carboxylic acid can be achieved under basic or acidic conditions. This reversible transformation is fundamental in multi-step synthetic sequences where the carboxylic acid functionality needs to be unmasked for further reactions.

Table 1: Representative Esterification and Hydrolysis Reactions

| Transformation | Reactant(s) | Reagents/Conditions | Product |

|---|---|---|---|

| Esterification | This compound, Methanol (B129727) | H₂SO₄ (catalytic), heat | Methyl (4-Cbz-2-morpholinyl)acetate |

| Esterification | This compound, Benzyl (B1604629) alcohol | DCC, DMAP | Benzyl (4-Cbz-2-morpholinyl)acetate |

| Hydrolysis | Methyl (4-Cbz-2-morpholinyl)acetate | LiOH, THF/H₂O | This compound |

| Hydrolysis | Benzyl (4-Cbz-2-morpholinyl)acetate | NaOH, EtOH/H₂O | This compound |

This table is illustrative and based on standard organic chemistry transformations.

The carboxylic acid functionality is a prime handle for forming amide bonds, a key linkage in peptides and other biologically relevant conjugates. Using peptide coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or others, this compound can be coupled with a wide variety of primary and secondary amines. This reaction is central to its use in constructing more complex molecules, where the morpholine scaffold is incorporated into a larger structure. For example, N-Cbz-protected amino acids can be reacted with aryl amines in the presence of reagents like methanesulfonyl chloride and N-methylimidazole to form arylamides in high yields without significant racemization. organic-chemistry.org

These amidation reactions are fundamental in medicinal chemistry for creating conjugates where the morpholine unit may impart desirable pharmacokinetic properties, such as improved solubility or metabolic stability.

While the decarboxylation of simple aliphatic carboxylic acids typically requires harsh conditions, the process can be facilitated if a stabilizing feature is present at the α-carbon. For this compound, direct decarboxylation is not a commonly reported or facile transformation under standard laboratory conditions. The resulting carbanion at the methylene (B1212753) bridge would be unstable. However, upon removal of the Cbz group, the resulting secondary amine in the β-position to the carboxyl group could potentially facilitate decarboxylation under certain enzymatic or thermal conditions, though this is not a primary reactivity pathway for this compound.

Transformations Involving the Benzyloxycarbonyl (Cbz) Group

The Cbz group is a widely used protecting group for amines due to its general stability to a range of reaction conditions and the various methods available for its removal. researchgate.net

The most common and efficient method for the cleavage of the Cbz group is catalytic hydrogenation. scientificupdate.com This process involves reacting the Cbz-protected compound with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). total-synthesis.comthalesnano.com The reaction is clean, often quantitative, and proceeds under mild conditions, releasing the free amine, toluene (B28343), and carbon dioxide. total-synthesis.com This method is highly favored for its efficiency and the benign nature of its byproducts. scientificupdate.com

Alternative, non-hydrogenolysis methods for Cbz deprotection have also been developed to accommodate substrates with functionalities that are sensitive to reduction, such as alkenes, alkynes, or certain halogenated aromatics. scientificupdate.com These methods include:

Lewis Acid-Mediated Deprotection : Reagents like aluminum chloride (AlCl₃) in solvents such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can effectively remove the Cbz group at room temperature with good functional group tolerance. organic-chemistry.org

Nucleophilic Cleavage : A method involving SN2 attack at the benzylic carbon of the Cbz group using a thiol nucleophile has been reported. scientificupdate.com This approach is particularly useful when other reducible groups are present in the molecule. scientificupdate.com

Nickel Boride : An inexpensive and efficient procedure for Cbz deprotection uses nickel boride, generated in situ from nickel(II) chloride and sodium borohydride (B1222165) in methanol at room temperature. researchgate.net

Table 2: Selected Methods for Cbz Deprotection

| Method | Reagents/Catalyst | Conditions | Key Advantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Atmospheric or elevated pressure, solvents like MeOH or EtOH. total-synthesis.comthalesnano.com | Clean byproducts (toluene, CO₂), high yield, standard procedure. total-synthesis.com |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Room temperature, mild conditions. thalesnano.com | Avoids the use of hydrogen gas cylinders. |

| Lewis Acid | AlCl₃, HFIP | Room temperature. organic-chemistry.org | Tolerates reducible functional groups, cost-effective. organic-chemistry.org |

| Nucleophilic Cleavage | Thiol (e.g., 2-mercaptoethanol), base | 75 °C. organic-chemistry.orgscientificupdate.com | Selective, avoids reduction of other functional groups. organic-chemistry.orgscientificupdate.com |

| Nickel Boride | NiCl₂·6H₂O, NaBH₄ | Methanol, room temperature. researchgate.net | Inexpensive, chemoselective, avoids hydrogen gas. researchgate.net |

The removal of the electron-withdrawing Cbz group has a profound impact on the chemical nature of the morpholine nitrogen. In its Cbz-protected state, the nitrogen atom's lone pair of electrons is delocalized into the carbonyl system of the carbamate (B1207046), rendering the nitrogen non-basic and largely unreactive as a nucleophile.

Upon deprotection, the lone pair is localized on the nitrogen atom, transforming it into a typical secondary amine. This unmasked amine is both basic and nucleophilic. The resulting 2-carboxymethyl-morpholine can readily participate in a variety of reactions characteristic of secondary amines, including:

Alkylation

Acylation

Reductive amination

Buchwald-Hartwig amination researchgate.net

Formation of sulfonamides

This restored reactivity is a critical step in synthetic pathways where the morpholine nitrogen is intended to be a point of further functionalization after modifications have been made to the carboxymethyl side chain. The presence of the Cbz group allows for a clear distinction and orthogonal control over the reactivity of the two functional centers within the molecule.

Reactivity of the Morpholine Nitrogen and Oxygen Atoms

The reactivity of this compound is primarily centered around the functional groups attached to the morpholine core: the N-4 carbamate, the C-2 carboxymethyl side chain, and the heteroatoms of the morpholine ring itself. The nitrogen and oxygen atoms within the morpholine ring exhibit distinct chemical behaviors influenced by their electronic environments.

Derivatization at the N-4 Position Post-Cbz Removal

The N-4 position of the morpholine ring is protected by a benzyloxycarbonyl (Cbz or Z) group. This group is a commonly used protecting group for amines in organic synthesis due to its stability under a range of conditions and its susceptibility to selective removal. organic-chemistry.org The derivatization at the N-4 position is, therefore, a two-step process involving the deprotection of the nitrogen followed by the introduction of a new functional group.

Cbz Group Removal (Deprotection)

The cleavage of the Cbz group from the morpholine nitrogen unmasks the secondary amine, 2-carboxymethyl-morpholine, making it available for further functionalization. Several standard methods are effective for this transformation:

Catalytic Hydrogenolysis: This is the most common and often cleanest method for Cbz deprotection. The reaction involves treating the Cbz-protected morpholine with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). organic-chemistry.org The reaction proceeds under mild conditions and yields toluene and carbon dioxide as byproducts, with the free secondary amine being the primary product.

Acidic Conditions: Strong acids such as HBr in acetic acid or trifluoroacetic acid (TFA) can cleave the Cbz group. This method is useful when the molecule contains other functional groups that are sensitive to hydrogenation, such as alkenes or alkynes.

Lewis Acid-Mediated Deprotection: Reagents like aluminum chloride (AlCl₃) in a solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to effectively deprotect N-Cbz groups, offering an alternative to standard hydrogenolysis. organic-chemistry.org

Nucleophilic Attack: Certain conditions using nucleophiles can also effect the removal of the Cbz group. For instance, treatment with 2-mercaptoethanol (B42355) in the presence of a base has been reported as a mild deprotection protocol. organic-chemistry.org

Subsequent N-4 Derivatization

Once deprotected, the resulting secondary amine, 2-carboxymethyl-morpholine, behaves as a typical nucleophile. The lone pair of electrons on the nitrogen atom can readily attack various electrophiles, allowing for a wide range of derivatizations. The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it slightly less basic and nucleophilic than a comparable piperidine. wikipedia.org However, it remains sufficiently reactive for many common transformations.

Key derivatization reactions include:

N-Alkylation: Reaction with alkyl halides (R-X) or other alkylating agents under basic conditions introduces an alkyl group at the N-4 position.

N-Acylation: Treatment with acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O) yields N-acylmorpholine derivatives (amides). This reaction is often performed in the presence of a non-nucleophilic base to scavenge the acidic byproduct.

N-Sulfonylation: Reaction with sulfonyl chlorides (RSO₂Cl) in the presence of a base produces N-sulfonylmorpholines.

Reductive Amination: The secondary amine can react with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-substituted derivatives.

Urea and Carbamate Formation: Reaction with isocyanates (R-N=C=O) or chloroformates (R-O-COCl) leads to the formation of N-substituted ureas and carbamates, respectively.

| Reaction Type | Reagent Class | Product Class | General Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) |

| N-Acylation | Acyl Chloride (RCOCl) | Amide | Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM, THF) |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Sulfonamide | Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM) |

| Reductive Amination | Aldehyde (RCHO) / Ketone (R₂CO) | Tertiary Amine | Reducing Agent (e.g., NaBH(OAc)₃), Acid catalyst |

| Urea Formation | Isocyanate (R-NCO) | Urea | Solvent (e.g., THF, DCM) |

Reactions Involving the Ring Oxygen Atom

The ether oxygen atom of the morpholine ring is generally considered unreactive. Unlike the nitrogen atom, it lacks a lone pair that is readily available for donation to form a new covalent bond under typical reaction conditions. Its primary role in the reactivity profile of the molecule is electronic and conformational.

Hydrogen Bonding and Molecular Interactions

The most significant chemical behavior of the ring oxygen is its ability to act as a hydrogen bond acceptor. nih.gov This property is crucial in medicinal chemistry, where the morpholine oxygen can form key interactions with biological targets such as enzymes or receptors. nih.govresearchgate.net For example, in studies of PI3K inhibitors, the morpholine oxygen has been observed to form a hydrogen bond with a valine residue in the ATP-binding site, an interaction critical for the compound's potency. nih.gov While not a chemical transformation of the oxygen atom itself, this interaction is a fundamental aspect of its reactivity profile.

Ring Stability and Cleavage

Stability and Degradation Pathways

The stability of this compound is determined by the lability of its constituent parts: the Cbz-protecting group, the carboxymethyl side chain, and the morpholine ring itself. Degradation can be initiated by hydrolysis, oxidation, or photolysis under certain environmental conditions.

Hydrolytic Stability

The primary pathway for degradation under aqueous conditions is likely the hydrolysis of the carbamate and ester functionalities.

Carbamate Hydrolysis: The N-Cbz group is susceptible to hydrolysis under both acidic and basic conditions, although it is generally more stable than a simple ester. The degradation would proceed via cleavage of the carbamate bond to release benzyl alcohol, carbon dioxide, and the free secondary amine, 2-carboxymethyl-morpholine. nih.gov The rate of this hydrolysis is pH-dependent.

Oxidative and Photolytic Degradation

Oxidation: The morpholine ring, while generally stable, can be susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen and oxygen. The benzylic position of the Cbz group is also a potential site for oxidative degradation. Studies on other compounds containing a morpholine moiety have shown that oxidation can be a relevant degradation pathway. nih.gov

Photostability: Exposure to light, particularly UV radiation, can promote the degradation of organic molecules. The aromatic ring of the Cbz group can absorb UV light, potentially leading to photolytic cleavage of the protecting group or other radical-mediated degradation pathways.

General Degradation Considerations

Synthetic Utility and Applications As a Versatile Building Block

Strategic Intermediate in Multi-Step Organic Synthesis

The synthetic utility of 4-Cbz-2-carboxymethyl-morpholine is rooted in the orthogonal nature of its functional groups. The Cbz group provides robust protection for the morpholine (B109124) nitrogen, which can be cleanly removed under specific hydrogenolysis conditions. This contrasts with the reactivity of the carboxylic acid moiety, which can undergo a wide range of transformations such as esterification, amidation, or reduction.

This dual functionality allows chemists to perform extensive modifications at the carboxymethyl side chain while the morpholine nitrogen remains shielded. Once the desired complexity is achieved, the Cbz group can be removed to reveal the secondary amine, which is then available for further functionalization. This strategic protection-deprotection sequence is fundamental in multi-step synthesis. researchgate.net

Key synthetic strategies for forming the core morpholine acetic acid ester structure, a direct precursor to the title compound, often involve intramolecular cyclization reactions. nih.gov These can include:

Intramolecular oxa-Michael Addition: This strategy involves a precursor containing an alcohol and a Michael acceptor. Treatment with a base induces the alcohol to attack the electron-deficient alkene, forming the morpholine ring. nih.govbuchler-gmbh.comresearchgate.net

Intramolecular aza-Michael Addition: In a similar fashion, an amine can act as the nucleophile, attacking an acrylate Michael acceptor tethered to the molecule through an oxygen atom to form the heterocyclic ring. mdpi.comfrontiersin.org

Palladium-Catalyzed Hydroamination: This method can be used to form 2,5-disubstituted morpholines stereoselectively from carbamate-protected aziridines, which react with unsaturated alcohols to form an aminoalkene intermediate that subsequently cyclizes. rsc.org

These modern synthetic methods provide efficient access to the morpholine-2-acetic acid core, which can then be N-protected with a Cbz group to yield this compound or its ester derivatives.

Precursor for Advanced Morpholine-Containing Pharmaceutical Agents

The morpholine scaffold is a ubiquitous pharmacophore found in numerous approved drugs due to its ability to improve pharmacokinetic profiles, such as solubility and metabolic stability. researchgate.netjchemrev.com Compounds containing the morpholine motif have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.gov

This compound serves as an excellent starting point for creating advanced pharmaceutical agents. The carboxymethyl side chain can be coupled with various amines, alcohols, or other bioactive fragments to explore structure-activity relationships (SAR). researchgate.net After constructing the desired side chain, the Cbz group is removed, and the newly liberated nitrogen atom can be functionalized to introduce another element of diversity or a key pharmacophoric feature. This modular approach is highly valuable in drug discovery. acs.org

For instance, the synthesis of novel benzimidazole derivatives with antimicrobial activity has involved fusing a morpholine core to the main scaffold, highlighting the value of incorporating this heterocycle. openmedicinalchemistryjournal.com Similarly, new morpholine derivatives have been prepared and functionalized to create compounds with potential antibacterial and antifungal activity. researchgate.net

Building Block for Complex Heterocyclic Systems

The reactivity of this compound makes it a valuable precursor for synthesizing more complex, fused heterocyclic systems. The carboxymethyl group and the nitrogen atom can both participate in cyclization reactions to build new rings onto the morpholine framework.

For example, the carboxylic acid can be converted into an activated intermediate (like an acyl chloride or ester) and reacted with a bifunctional reagent to construct a new ring. Following this, deprotection of the nitrogen allows it to be used as a nucleophile or another reactive site in a subsequent transformation, leading to polycyclic structures. This strategy allows for the creation of novel three-dimensional molecular shapes, which is a key goal in expanding chemical diversity for drug discovery. nih.gov The fusion of morpholine scaffolds with other heterocyclic systems, such as indazoles, has been demonstrated as a viable strategy for generating novel and stereochemically diverse ring systems. researchgate.net

Scaffold for Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful tool for rapidly generating large numbers of compounds for high-throughput screening. ijpsonline.comacs.org The structure of this compound is ideally suited for this purpose, serving as a central scaffold from which a library of diverse molecules can be synthesized. nih.gov

The "split-and-pool" synthesis strategy can be effectively employed using this building block. ijpsonline.com In a typical workflow:

A solid-phase resin is functionalized with multiple starting materials.

The carboxylic acid of this compound is coupled to these resin-bound starting materials.

The resin beads are pooled and then split into multiple reaction vessels.

The Cbz protecting group is removed, and a diverse set of building blocks (e.g., sulfonyl chlorides, isocyanates, carboxylic acids) is added to each vessel, functionalizing the morpholine nitrogen. nih.gov

This process, often automated, can generate thousands of distinct compounds from a single, versatile intermediate like this compound. nih.gov Such libraries of morpholine derivatives are valuable assets in the search for new drug candidates. nih.govnih.gov

| Synthesis Step | Reagent Class Example | Purpose |

| Step 1: Side Chain | Diverse Amines | Amide bond formation with the carboxyl group |

| Step 2: Deprotection | H₂, Pd/C | Removal of the Cbz group from nitrogen |

| Step 3: Core Mod. | Acyl Chlorides | Acylation of the morpholine nitrogen |

| Step 4: Core Mod. | Sulfonyl Chlorides | Sulfonylation of the morpholine nitrogen |

| Step 5: Core Mod. | Aldehydes (Reductive Amination) | Alkylation of the morpholine nitrogen |

Utilization in Macromolecular and Polymer Chemistry (e.g., Grafting to Cellulose)

The application of this compound extends beyond small molecule synthesis into the realm of materials science and polymer chemistry. One notable application is the surface modification of polymers like cellulose (B213188) through "grafting to" techniques. mdpi.commdpi.com

Cellulose is a renewable, biodegradable polymer with abundant hydroxyl groups on its surface, making it an ideal substrate for chemical modification. researchgate.net The carboxylic acid of this compound can be activated and reacted with these hydroxyl groups to covalently attach, or "graft," the morpholine derivative onto the cellulose backbone. ijacskros.comnih.gov

This surface modification can dramatically alter the properties of the cellulose material. For example, grafting can:

Introduce new functionalities: The morpholine ring provides a site for further chemical reactions.

Change surface properties: It can alter the hydrophilicity or hydrophobicity of the cellulose. nih.gov

Create biocompatible materials: Modified cellulose can be used in biomedical applications like drug delivery systems or tissue engineering scaffolds. mdpi.com

Computational and Theoretical Studies on 4 Cbz 2 Carboxymethyl Morpholine and Analogs

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is widely used to understand how a ligand, such as 4-Cbz-2-carboxymethyl-morpholine, might interact with a biological target, typically a protein or nucleic acid. The insights gained from docking studies can help in identifying potential therapeutic targets and in designing more potent and selective analogs.

While specific docking studies on this compound are not extensively reported in the public domain, the principles of such analyses can be understood from studies on analogous morpholine-containing compounds. For instance, docking studies have been crucial in developing morpholine (B109124) derivatives as dopamine (B1211576) D4 receptor antagonists. pensoft.netnih.gov In these studies, the morpholine ring often serves as a central scaffold, with its substituents forming key interactions with the receptor's binding site.

In a hypothetical docking study of this compound, the carbobenzyloxy (Cbz) group at the 4-position and the carboxymethyl group at the 2-position would be of primary interest. The Cbz group, with its aromatic ring, could participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within a binding pocket. The carboxymethyl group, with its terminal carboxylic acid, is capable of forming strong hydrogen bonds with polar residues such as serine, threonine, or lysine, or it could engage in ionic interactions with positively charged residues.

A study on morpholine-linked thiazolidinone derivatives identified their binding to the minor groove of DNA, with a preference for A/T rich regions. nih.gov This highlights that for certain morpholine-containing molecules, nucleic acids can also be a relevant biological target. A docking analysis of this compound against a DNA target would focus on the potential for the morpholine ring and its substituents to fit within the grooves of the DNA double helix and form stabilizing interactions.

The general workflow for a molecular docking study of this compound would involve:

Preparation of the ligand structure: Building the 3D structure of this compound and optimizing its geometry.

Selection and preparation of the receptor: Identifying a potential biological target and preparing its 3D structure, which often involves the removal of water molecules and the addition of hydrogen atoms.

Docking simulation: Using a docking program to explore the conformational space of the ligand within the receptor's binding site and to score the different binding poses.

Analysis of results: Examining the top-ranked binding poses to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The following table summarizes potential interactions that could be investigated in a molecular docking study of this compound:

| Functional Group of Ligand | Potential Interacting Residue/Molecule | Type of Interaction |

| Carbobenzyloxy (Cbz) group | Phenylalanine, Tyrosine, Tryptophan | π-π stacking, hydrophobic |

| Carboxymethyl group | Serine, Threonine, Lysine, Arginine | Hydrogen bonding, ionic |

| Morpholine oxygen | Polar amino acids, water molecules | Hydrogen bonding |

| Morpholine nitrogen | Polar amino acids | Hydrogen bonding (as acceptor) |

Density Functional Theory (DFT) Studies for Conformational and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for studying the conformational preferences and electronic properties of molecules like this compound.

Conformational Analysis: The morpholine ring typically adopts a chair conformation, which is significantly more stable than the boat or twist-boat conformations. In this chair conformation, substituents can be in either an axial or an equatorial position. For the parent morpholine molecule, the equatorial conformer is generally favored.

For this compound, the large Cbz group at the N4 position would be expected to strongly favor the equatorial position to minimize steric hindrance. The conformational preference of the carboxymethyl group at the C2 position is more nuanced. While an equatorial orientation is generally preferred for substituents on a cyclohexane-like ring, the presence of the adjacent oxygen atom and the nitrogen atom in the morpholine ring can influence this preference. DFT calculations would be essential to accurately determine the relative energies of the different possible conformers (e.g., diequatorial vs. equatorial-axial) and to identify the global minimum energy structure.

Electronic Properties: DFT calculations can provide valuable information about the electronic properties of this compound, which are crucial for understanding its reactivity and potential interactions. Key electronic properties that can be calculated include:

HOMO-LUMO energy gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the morpholine ring, the carbonyl oxygen of the Cbz group, and the carboxylic acid, indicating these as sites for electrophilic attack or hydrogen bond donation. Positive potential would be expected around the hydrogen atoms.

Atomic Charges: DFT can be used to calculate the partial charges on each atom in the molecule, providing further insight into its reactivity and intermolecular interactions.

A hypothetical DFT study on this compound would likely confirm the energetic preference for a chair conformation with the Cbz group in an equatorial position. The study would also provide quantitative data on the HOMO-LUMO gap and a detailed MEP map, which could be used to predict the most likely sites for chemical reactions or biological interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. fiveable.mejocpr.com These models are used in drug discovery to predict the activity of new, unsynthesized compounds and to guide the optimization of lead compounds. researchgate.net

While no specific QSAR models for this compound have been published, the methodology has been successfully applied to other series of morpholine derivatives. nih.govacs.orgacs.org For example, 3D-QSAR studies have been performed on morpholine and 1,4-oxazepane (B1358080) derivatives as dopamine D4 receptor ligands. nih.govacs.orgacs.org These studies identified key structural features that are important for high affinity, such as the nature and position of substituents on the aromatic rings and the size of the heterocyclic ring. acs.org

To develop a QSAR model for a series of analogs of this compound, the following steps would be necessary:

Data Set: A series of analogs would need to be synthesized and their biological activity measured under standardized conditions.

Molecular Descriptors: For each analog, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Model Development: A statistical method, such as multiple linear regression or partial least squares, would be used to build a mathematical equation that relates the molecular descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using statistical techniques such as cross-validation and by testing its ability to predict the activity of a set of compounds that were not used in the model development.

A QSAR study on analogs of this compound could investigate the effects of modifying the Cbz group (e.g., by introducing substituents on the phenyl ring) or the carboxymethyl group (e.g., by changing the length of the alkyl chain or converting the carboxylic acid to an ester or amide). The resulting QSAR model could provide valuable insights into the structure-activity relationships of this class of compounds and guide the design of more potent analogs.

The following table presents a hypothetical set of descriptors that could be used in a QSAR study of this compound analogs:

| Descriptor Class | Example Descriptors |

| Steric | Molecular weight, molecular volume, surface area |

| Electronic | Dipole moment, HOMO/LUMO energies, atomic charges |

| Lipophilic | LogP (octanol-water partition coefficient) |

| Topological | Connectivity indices, shape indices |

Prediction of Spectroscopic Signatures for Structural Elucidation

Computational methods can be used to predict the spectroscopic signatures of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can be a valuable tool for structural elucidation, helping to confirm the identity and purity of a synthesized compound.

NMR Spectroscopy: The chemical shifts in an NMR spectrum are highly sensitive to the local electronic environment of the nuclei. DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. The calculated chemical shifts can then be compared to the experimental spectrum to aid in the assignment of the peaks. This can be particularly useful for complex molecules with overlapping signals.

IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of the molecule. DFT calculations can be used to compute the vibrational frequencies and intensities of this compound. The predicted IR spectrum can be compared to the experimental spectrum to help identify the characteristic absorption bands of the different functional groups present in the molecule, such as the C=O stretch of the carbamate (B1207046) and the carboxylic acid, and the C-O-C stretches of the morpholine ring.

¹H NMR: Distinct signals for the protons of the Cbz group, the carboxymethyl group, and the morpholine ring. The diastereotopic protons of the morpholine ring would be expected to show complex splitting patterns.

¹³C NMR: Resonances for the carbonyl carbons of the Cbz and carboxymethyl groups, the aromatic carbons of the phenyl ring, and the aliphatic carbons of the morpholine ring.

IR: Strong absorption bands for the C=O stretching vibrations of the carbamate and carboxylic acid groups, as well as characteristic bands for the C-H, C-N, and C-O bonds.

Computational Insights into Reaction Mechanisms and Selectivity

Computational chemistry, particularly DFT, is a powerful tool for investigating the mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and to identify the most likely reaction pathway. This can provide valuable insights into the factors that control the rate and selectivity of a reaction.

For this compound, computational studies could be used to investigate the mechanisms of its synthesis. For example, the synthesis of the morpholine ring itself can proceed through various routes, and computational chemistry could be used to compare the feasibility of different synthetic strategies. rsc.orgnih.govorganic-chemistry.org

Furthermore, computational methods can be used to understand the selectivity of reactions involving this compound. For example, if the carboxylic acid group were to be converted to an ester, computational studies could help to predict the most effective esterification conditions. Similarly, if the Cbz protecting group were to be removed, computational methods could be used to explore the mechanism of different deprotection strategies.

A computational study of a hypothetical reaction of this compound would involve:

Mapping the reaction pathway: Identifying the structures of the reactants, products, and any intermediates and transition states.

Calculating energies: Using DFT to calculate the energies of all the species along the reaction pathway.

Determining the rate-determining step: Identifying the transition state with the highest energy, which corresponds to the slowest step in the reaction.

Analyzing selectivity: If there are multiple possible products, the relative energies of the transition states leading to each product can be used to predict the selectivity of the reaction.

Molecular Dynamics Simulations for Binding Affinity and Stability

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. In an MD simulation, the atoms and molecules are allowed to interact for a period of time, and the trajectories of the atoms and molecules are calculated by solving Newton's equations of motion.

MD simulations can provide valuable insights into the binding of a ligand, such as this compound, to a biological target. By simulating the ligand-receptor complex in a realistic environment (e.g., in water), it is possible to study the stability of the binding pose predicted by molecular docking and to calculate the binding free energy, which is a measure of the affinity of the ligand for the receptor.

A typical MD simulation study of the this compound-receptor complex would involve:

System setup: Placing the docked complex in a box of water molecules and adding ions to neutralize the system.

Equilibration: Gradually heating and relaxing the system to bring it to the desired temperature and pressure.

Production run: Running the simulation for a sufficiently long time to sample the conformational space of the complex.

Analysis: Analyzing the trajectory to study the stability of the complex, the nature of the intermolecular interactions, and to calculate the binding free energy using methods such as MM/PBSA or free energy perturbation.

MD simulations can also be used to study the conformational dynamics of this compound itself in solution, providing a more detailed understanding of its flexibility and the relative populations of different conformers. The insights from MD simulations can complement the static picture provided by molecular docking and DFT calculations, leading to a more complete understanding of the behavior of this important molecule.

Advanced Research on Derivatives and Analogs of 4 Cbz 2 Carboxymethyl Morpholine

Synthesis and Evaluation of N-Functionalized Morpholine-2-Carboxylates

The synthesis of N-functionalized morpholine-2-carboxylates is a key area of research for expanding the chemical space and biological applications of this scaffold. The morpholine (B109124) nitrogen provides a convenient handle for introducing a wide variety of substituents, which can significantly influence the molecule's pharmacological and pharmacokinetic properties. researchgate.net

A common synthetic strategy involves the initial preparation of a morpholine-2-carboxylate core, often starting from readily available precursors like epichlorohydrin (B41342) or through multi-step sequences from amino acids. nih.govchemrxiv.org For instance, an operationally simple, chromatography-free synthesis of N-BOC-morpholine-2-carboxylic acid from epichlorohydrin has been developed, highlighting the scalability of producing these core structures. nih.gov Once the core is obtained, the nitrogen can be functionalized. If the nitrogen is protected (e.g., with a Cbz or Boc group), a deprotection step is required before introducing new functional groups.

The subsequent N-functionalization can be achieved through various standard organic reactions. For example, reductive amination of dialdehydes generated from ribonucleosides with alkylamines can produce N-substituted morpholino nucleoside derivatives. nih.gov Another approach involves the reaction of the morpholine nitrogen with aroyl or alkyl isothiocyanates to form N-acyl-morpholine-4-carbothioamides. researchgate.net These synthetic routes allow for the creation of extensive libraries of N-functionalized derivatives. e3s-conferences.org

The evaluation of these synthesized compounds often involves screening for various biological activities. Structure-activity relationship (SAR) studies have shown that the nature of the N-substituent is crucial for activity. researchgate.nete3s-conferences.org For example, in a series of N-acyl-morpholine-4-carbothioamides, specific derivatives showed potent and selective antibacterial and antifungal activity. researchgate.net Similarly, hybrid molecules incorporating a quinazolin-4(3H)-one moiety with a morpholine ring have been synthesized and evaluated as anti-lung-cancer agents, with the morpholine substituent playing a key role in the observed cytotoxicity and selectivity. nih.gov

Table 1: Examples of N-Functionalized Morpholine Derivatives and Their Applications

| N-Substituent/Derivative Class | Synthetic Approach | Evaluated Application/Finding | Reference(s) |

| N-Alkyl (from ribonucleosides) | Reductive amination of in situ generated dialdehydes with alkylamines. | Synthesis of morpholino nucleoside derivatives. | nih.gov |

| N-Acyl-carbothioamides | Reaction of morpholine with aroyl/alkyl isothiocyanates. | Identification of lead compounds with antibacterial and antifungal potential. | researchgate.net |

| Quinazolin-4(3H)-one hybrids | Multi-step synthesis from methyl anthranilate. | Potent and selective inhibitors against A549 lung cancer cells. | nih.gov |

| N-Substituted Indolines | Comparative synthesis and evaluation. | SAR studies revealed the importance of the benzamide (B126) moiety for cytotoxic effects. | e3s-conferences.org |

Exploration of Bridged Bicyclic Morpholine Isosteres as Morpholine Surrogates

While the morpholine ring is a prevalent scaffold in many approved drugs, it can be metabolically labile. enamine.netenamine.net To address this and to introduce conformational rigidity, researchers have explored bridged bicyclic morpholine isosteres. These surrogates lock the morpholine ring into a specific three-dimensional conformation, which can lead to improved binding affinity, selectivity, and metabolic stability. researchgate.netresearchgate.net

Several novel bridged bicyclic systems have been synthesized and investigated as compact modules for medicinal chemistry. These include structures like 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid and 3-oxa-6-azabicyclo[3.1.1]heptane. researchgate.netresearchgate.net The synthesis of these rigid scaffolds is often complex, starting from chiral precursors like 4R-hydroxy-L-proline to control the stereochemistry. researchgate.net For example, an intramolecular cyclization of a derivative of 3-hydroxy L-prolinol can yield the N-Boc 2-oxa-5-azabicyclo[2.2.1]heptane core. researchgate.net

The rationale for using these bridged isosteres is multifaceted. By restricting the conformational flexibility of the morpholine ring, these analogs can provide a more defined orientation of key pharmacophoric features, such as the nitrogen lone pair and the oxygen atom. researchgate.net This rigidity can enhance selectivity for a biological target. For instance, replacing a standard morpholine in pyrazolopyrimidine inhibitors with bridged morpholines led to a dramatic improvement in selectivity for mTOR over PI3Kα, with some analogs showing up to 26,000-fold selectivity. researchgate.net Molecular modeling suggested that a deeper binding pocket in mTOR can accommodate the bulkier bridged systems, accounting for the enhanced selectivity. researchgate.net Furthermore, these isosteres can favorably alter physicochemical properties like lipophilicity. researchgate.net

Table 2: Comparison of Morpholine and Bridged Bicyclic Isosteres

| Feature | Standard Morpholine | Bridged Bicyclic Morpholine Isosteres | Reference(s) |

| Conformation | Flexible, multiple conformations | Rigid, conformationally locked | researchgate.net |

| Synthesis | Generally straightforward | Often multi-step and complex | researchgate.netresearchgate.net |

| Metabolic Stability | Often metabolically labile | Generally enhanced | enamine.netenamine.net |

| Target Selectivity | Variable | Can be significantly improved | researchgate.net |

| Example Structures | Morpholine | 2-oxa-5-azabicyclo[2.2.1]heptane, 3-oxa-6-azabicyclo[3.1.1]heptane | researchgate.netresearchgate.net |

Development of Hybrid Molecules Incorporating the 4-Cbz-2-carboxymethyl-morpholine Scaffold

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule. nih.gov This approach aims to create compounds that can interact with multiple biological targets or that have a synergistic effect, potentially leading to improved efficacy and a lower likelihood of drug resistance. nih.govrsc.org The this compound scaffold is an excellent platform for developing such hybrid molecules. Its protected nitrogen can be deprotected and functionalized, while the carboxylic acid group provides a reactive handle for conjugation with other biologically active moieties.

Numerous studies have reported the synthesis and evaluation of hybrid molecules containing a morpholine ring. For example, a series of 4-(1,3-thiazol-2-yl)morpholine-benzimidazole hybrids were designed and synthesized as a new class of antimicrobial agents. nih.gov In this series, the most potent analog demonstrated significant activity against several pathogenic fungi and bacteria, with a mechanism involving the permeabilization of the pathogenic cells. nih.gov Another study focused on quinazolin-4(3H)-one-morpholine hybrids as potential anti-lung-cancer agents. nih.gov The lead compound from this series showed high potency and selectivity against the A549 cancer cell line and demonstrated stable interactions with the active sites of VEGFR1 and VEGFR2 in molecular dynamics simulations. nih.gov

Table 3: Examples of Hybrid Molecules Based on Morpholine Scaffolds

| Hybrid Class | Combined Pharmacophores | Target/Application | Reference(s) |

| Thiazolyl-morpholine-benzimidazoles | Morpholine, Thiazole, Benzimidazole | Antimicrobial agents (antifungal, antibacterial) | nih.gov |

| Quinazolinone-morpholines | Quinazolinone, Morpholine | Anti-lung-cancer agents (VEGFR inhibitors) | nih.gov |

| Emodin-piperazine hybrids | Emodin, Diphenylmethylpiperazine | Antiviral (SARS-CoV-2) | rsc.org |

| Carbazole-morpholines | Carbazole (B46965), Morpholine | Anticancer agents | e3s-conferences.org |

Carboxyl-Functionalized Derivatives for Polymer Science and Biomaterials

The carboxylic acid functionality of this compound and related derivatives makes them attractive building blocks for polymer science and the development of novel biomaterials. The carboxyl group can serve as a reactive site for polymerization or for grafting the molecule onto existing polymer backbones or surfaces.

One significant application is in the synthesis of morpholine-2,5-diones (MDs), which are cyclic diesters derived from α-hydroxy acids and α-amino acids. acs.org These MDs can undergo ring-opening polymerization to produce polydepsipeptides, which are biodegradable polymers with potential applications in medicine, such as in drug delivery systems and tissue engineering scaffolds. acs.org The synthesis of MDs often starts from an amino acid, which is reacted with chloroacetyl chloride, followed by an intramolecular cyclization to form the dione (B5365651) ring. acs.org The presence of the morpholine structure within the polymer backbone can influence its physical and biological properties.

Furthermore, carboxyl-functionalized molecules can be used as monomers in the synthesis of other functional polymers. For example, novel carbazole-based carboxylated monomers have been designed and synthesized for potential use in creating polymeric microparticles through oxidative polymerization. nih.gov While this specific example uses a carbazole core, the principle of using a carboxylated heterocycle as a functional monomer is broadly applicable. The carboxyl group provides a site for further modification or for imparting desired properties like hydrophilicity or pH-responsiveness to the final material. These functionalized polymers are being investigated for a wide range of applications, from organic electronics to biomaterial surface modification. nih.govmdpi.com

Table 4: Applications of Carboxyl-Functionalized Morpholine Derivatives in Polymer Science

| Derivative/Polymer Class | Synthetic Approach | Potential Application | Reference(s) |

| Morpholine-2,5-diones (MDs) | Intramolecular cyclization of N-(chloroacetyl)-amino acids. | Monomers for producing biodegradable polydepsipeptides. | acs.org |

| Carboxylated Monomers | Multi-step synthesis to incorporate carboxyl groups onto heterocyclic cores. | Building blocks for functional polymers and polymeric microparticles. | nih.gov |

| Functionalized Poly(2-oxazoline)s | Cationic ring-opening polymerization (CROP) with functional initiators or terminators. | Tailor-made biomaterials for drug delivery and tissue engineering. | mdpi.com |

Future Directions and Emerging Research Avenues

Development of Highly Efficient and Sustainable Synthetic Routes

The future of synthesizing 4-Cbz-2-carboxymethyl-morpholine and its analogs lies in the adoption of green and sustainable chemistry principles. Current research emphasizes the development of protocols that are not only high-yielding but also environmentally benign. chemrxiv.orgnih.govchemrxiv.org A key area of future development will be the move away from traditional, often harsh, cyclization conditions towards novel, milder, and more efficient catalytic systems.

Table 1: Comparison of Conventional vs. Future Sustainable Synthesis

| Parameter | Conventional Route (e.g., Dehydration of diethanolamine (B148213) derivatives) | Future Sustainable Route (e.g., Catalytic amino alcohol cyclization) |

|---|---|---|

| Catalyst | Strong acids (e.g., H₂SO₄) | Biocatalysts, Earth-abundant metal catalysts |

| Solvents | High-boiling point organic solvents (e.g., Toluene (B28343), Xylene) | Water, supercritical CO₂, ionic liquids, or solvent-free conditions |

| Atom Economy | Moderate | High to Excellent |

| Energy Input | High temperatures, long reaction times | Lower temperatures, shorter reaction times |

| Waste Profile | Significant acidic/basic waste | Minimal, often recyclable byproducts |

Integration with Automated Synthesis and Flow Chemistry Techniques

To accelerate the discovery of new therapeutics based on the morpholine (B109124) framework, the integration of automated synthesis and flow chemistry is paramount. syrris.com These technologies allow for the rapid generation of compound libraries by systematically varying the substituents on the morpholine core. syrris.com For a molecule like this compound, the carboxylic acid and the Cbz-protected amine provide two distinct points for diversification.

Flow chemistry, where reactants are continuously pumped through a reactor, offers superior control over reaction parameters like temperature, pressure, and mixing compared to traditional batch methods. amf.ch This leads to higher reproducibility, improved safety, and seamless scalability. amf.ch Future research will involve designing robust flow chemistry setups for the multistep synthesis of morpholine derivatives. nih.govacs.orgscribd.com The coupling of these automated platforms with artificial intelligence (AI) and machine learning algorithms will enable the predictive design and synthesis of molecules with desired properties, drastically reducing the time from initial concept to lead compound. syrris.comscribd.com

Table 2: Key Parameters for Optimization in Automated Flow Synthesis

| Parameter | Range/Variables | Rationale for Optimization |

|---|---|---|

| Residence Time | Seconds to Minutes | Maximize conversion while minimizing byproduct formation. |

| Temperature | -20 °C to 200 °C | Fine-tune reaction kinetics and selectivity. |

| Stoichiometry | 1:1 to 1:5 (Reagent ratios) | Optimize yield and reduce excess reagent waste. |

| Catalyst Loading | 0.1 mol% to 10 mol% | Minimize catalyst cost while maintaining high reaction rates. |

| Solvent | Various green solvents | Evaluate effects on solubility, reactivity, and downstream processing. |

Rational Design of Targeted Therapeutics Utilizing the Morpholine Framework

The morpholine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs. nih.gov The future lies in the rational, structure-based design of new therapeutics where the this compound unit acts as a key pharmacophore or a versatile building block. nih.govresearchgate.net Its inherent structural features—a defined stereochemistry at C-2 and a handle for peptide coupling at the carboxyl group—make it an ideal starting point for creating highly specific enzyme inhibitors, receptor antagonists, or protein-protein interaction modulators. researchgate.net

Future research will intensely focus on using this framework to target diseases with high unmet medical needs. For example, the scaffold can be elaborated to create novel inhibitors for kinases, proteases, or transferases involved in cancer or inflammatory diseases. researchgate.net The ability to readily modify both the N-protecting group and the carboxymethyl side chain allows for fine-tuning of a drug candidate's potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov

Advanced Computational Methodologies for Predictive Modeling

These in silico methods will enable researchers to:

Screen vast virtual libraries: Virtually generate and evaluate millions of potential derivatives for their binding affinity to a specific biological target.

Predict ADMET properties: Forecast the absorption, distribution, metabolism, excretion, and toxicity profiles of new compounds, helping to identify and eliminate candidates with poor drug-like properties early in the discovery process. nih.gov

Understand binding modes: Use molecular docking and MD simulations to visualize and analyze how a molecule interacts with its target protein at an atomic level, guiding further structural modifications. nih.gov

Chemical language models, inspired by natural language processing, can learn the "syntax" of chemical structures and generate entirely new molecules with a high probability of being active and synthesizable. youtube.com

Table 3: Predictive Computational Models in Morpholine Drug Design

| Modeling Technique | Application | Predicted Parameter |

|---|---|---|

| Molecular Docking | Virtual Screening | Binding Affinity (e.g., Ki, IC₅₀) |

| Quantum Mechanics (QM) | pKa Prediction, Reaction Mechanism | Acidity/Basicity, Transition State Energies |

| Molecular Dynamics (MD) | Conformational Analysis | Ligand-Receptor Stability, Binding Free Energy |

| QSAR/Machine Learning | Property Prediction | Solubility, Permeability, Bioactivity |

| Chemical Language Models | De Novo Design | Generation of Novel, Synthesizable Structures |

Exploration of Novel Bio-conjugation Strategies

The functional handles present in this compound—specifically the carboxylic acid group (after deprotection) and the potential for modification at the nitrogen—make it an excellent candidate for bioconjugation. This process involves covalently linking the morpholine scaffold to biomolecules like proteins, antibodies, or oligonucleotides to create advanced therapeutic or diagnostic agents. nih.gov

Future research will explore innovative and highly chemoselective conjugation chemistries. These strategies will move beyond standard amide bond formation to include reactions like "click chemistry," photo-activated ligations, or enzymatic conjugations. youtube.com Such methods allow for the precise attachment of the morpholine derivative to a specific site on a biomolecule under mild, aqueous conditions, preserving the biomolecule's structure and function. nih.gov Potential applications include the development of:

Antibody-Drug Conjugates (ADCs): Where a potent cytotoxic agent built upon the morpholine scaffold is targeted directly to cancer cells.

PROTACs (Proteolysis-Targeting Chimeras): Designing molecules that recruit specific proteins for degradation.

Labeled Probes: Attaching fluorescent dyes or radioisotopes for use in advanced cellular imaging and diagnostics. nih.gov

The ability to create stable or controllably cleavable linkages will also be a key area of investigation, allowing for the design of conjugates that release their payload only under specific physiological conditions. rsc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Cbz-2-carboxymethyl-morpholine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves carbobenzyloxy (Cbz) protection of the amine group and carboxylmethylation at the 2-position of the morpholine ring. Key steps include:

- Amine Protection : Use benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃) to protect the amine, ensuring pH control to avoid over-alkylation .

- Carboxylmethylation : Employ nucleophilic substitution or Mitsunobu reactions for introducing the carboxymethyl group. Solvent choice (e.g., THF vs. DMF) significantly impacts regioselectivity and byproduct formation .

- Purification : Reverse-phase HPLC or column chromatography (silica gel, eluent: EtOAc/hexane gradients) is critical for isolating the target compound with >95% purity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms regiochemistry via diagnostic peaks (e.g., Cbz-protected amine at δ 5.1–5.3 ppm, morpholine ring protons at δ 3.6–4.0 ppm) .

- HPLC-MS : Electrospray ionization (ESI) in positive mode identifies molecular ion [M+H]⁺, while retention time consistency validates purity .

- FT-IR : Carbamate C=O stretching (~1700 cm⁻¹) and carboxylate COO⁻ (~1600 cm⁻¹) bands verify functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for morpholine derivatives like this compound?

- Methodological Answer : Contradictions often arise from assay variability (e.g., microbial strain differences, solvent effects). Mitigation strategies include:

- Standardized Assays : Use CLSI guidelines for antimicrobial testing; control solvent (DMSO ≤1% v/v) to avoid cytotoxicity artifacts .

- Dose-Response Curves : Compare EC₅₀ values across studies to identify potency trends. For example, 4-Dodecylmorpholine’s activity against Bacillus cereus varies by 2–3 log units depending on nutrient media .

- Meta-Analysis : Aggregate data from repositories like PubChem or ECHA to identify outliers and consensus mechanisms (e.g., membrane disruption vs. enzyme inhibition) .

Q. What strategies improve the regioselective functionalization of the morpholine ring in this compound for targeted drug delivery?

- Methodological Answer :

- Catalytic Approaches : Nickel-catalyzed cross-coupling (e.g., with aryl bromides) enables selective C–N bond formation at the 4-position without disrupting the Cbz group .

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) for temporary amine protection during carboxylmethylation, followed by acidic deprotection .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites on the morpholine ring, guiding synthetic design .

Q. How can researchers validate the stability of this compound under physiological conditions for in vivo studies?

- Methodological Answer :